molecular formula C15H10N2O3S B1328690 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid CAS No. 1031651-14-5

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid

Cat. No.: B1328690
CAS No.: 1031651-14-5
M. Wt: 298.3 g/mol
InChI Key: BNQFOQGHOALSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as caspase-3, a crucial enzyme in the apoptosis pathway . The compound binds to the active site of caspase-3, inhibiting its activity and thereby preventing the execution of apoptosis . This interaction is vital for studying the regulation of cell death and developing potential therapeutic agents for diseases involving excessive apoptosis, such as neurodegenerative disorders and certain cancers .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the activity of caspase-3, leading to reduced apoptosis in human Jurkat T cells . This inhibition affects cell signaling pathways involved in cell survival and proliferation, highlighting its potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of caspase-3, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the cleavage of caspase-3 substrates, thereby blocking the apoptotic signaling cascade . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety . Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits caspase-3 activity without causing significant toxicity . At higher doses, toxic effects such as piloerection, dehydration, and reduced activity have been observed in animal studies . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can influence the compound’s bioavailability, efficacy, and safety . Understanding the metabolic pathways of this compound is crucial for optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting its overall efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with caspase-3 and other biomolecules involved in apoptosis . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy and specificity . Understanding the subcellular localization of this compound is essential for developing targeted therapeutic strategies .

Comparison with Similar Compounds

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in research and industry .

Properties

IUPAC Name

3-(1,2-benzothiazole-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-14(13-11-6-1-2-7-12(11)21-17-13)16-10-5-3-4-9(8-10)15(19)20/h1-8H,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFOQGHOALSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)C(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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